molecular formula C9H13Cl2F3N2 B13049833 1-(3-Trifluoromethylphenyl)ethane-1,2-diamine dihydrochloride

1-(3-Trifluoromethylphenyl)ethane-1,2-diamine dihydrochloride

Cat. No.: B13049833
M. Wt: 277.11 g/mol
InChI Key: GYOXAZWKTLQFCB-UHFFFAOYSA-N
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Description

1-(3-Trifluoromethylphenyl)ethane-1,2-diamine dihydrochloride is an aromatic diamine derivative featuring a trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring. This compound is structurally characterized by a benzene ring linked to an ethylenediamine backbone, with the CF₃ group imparting unique electronic and steric properties. The dihydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for applications in pharmaceutical synthesis, coordination chemistry, and materials science.

Properties

Molecular Formula

C9H13Cl2F3N2

Molecular Weight

277.11 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H

InChI Key

GYOXAZWKTLQFCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CN)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANE-1,2-DIAMINE 2HCL typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANE-1,2-DIAMINE 2HCL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANE-1,2-DIAMINE 2HCL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANE-1,2-DIAMINE 2HCL involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The ethane-1,2-diamine moiety allows for hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Structural and Electronic Differences

The trifluoromethyl group is a strong electron-withdrawing moiety, contrasting with electron-donating groups (e.g., -OCH₃) or neutral/halogen substituents (-Cl, -CH₃) in related compounds. Key analogs include:

Compound Name Substituent(s) Electronic Effect Molecular Weight (g/mol)
1-(3-Trifluoromethylphenyl)ethane-1,2-diamine dihydrochloride -CF₃ (3-position) Strong electron-withdrawing ~323.6 (estimated)
1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride -CH₃ (2,4-positions) Weak electron-donating ~277.2
1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride -Cl (3,4-positions) Moderate electron-withdrawing ~294.0
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine dihydrochloride -OCH₃ (4-position) Electron-donating ~373.3

Key Observations :

  • Solubility : The -CF₃ group increases hydrophobicity compared to -OCH₃ or -CH₃ analogs, reducing aqueous solubility but improving lipid bilayer penetration .
Corrosion Inhibition

Aliphatic amines like DETA and TETA () exhibit corrosion inhibition via adsorption on metal surfaces. The aromatic backbone of this compound may offer superior thermal stability compared to aliphatic analogs, while the -CF₃ group could strengthen adsorption via dipole interactions .

Pharmaceutical and Coordination Chemistry
  • The diamine structure of the target compound allows for chelation of transition metals, useful in asymmetric catalysis .
  • N1-(Naphthalen-1-yl)ethane-1,2-diamine dihydrochloride (): Used in synthesis of heterocyclic compounds. The trifluoromethyl variant may exhibit altered regioselectivity in similar reactions due to electronic effects .

Physicochemical Properties

Property This compound Ethylenediamine 1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride
Melting Point ~250–300°C (estimated) 8.5°C ~280°C (estimated)
Solubility in Water Moderate (salt form) Miscible Low
Stability High (dihydrochloride salt) Hygroscopic liquid Stable under dry conditions

Notes:

  • The dihydrochloride salt form improves thermal stability compared to free bases (e.g., ethylenediamine) .
  • Chlorinated analogs (e.g., 3,4-dichloro derivative) show reduced solubility, aligning with the hydrophobic nature of halogens .

Biological Activity

1-(3-Trifluoromethylphenyl)ethane-1,2-diamine dihydrochloride is a compound characterized by its unique trifluoromethyl group and ethane-1,2-diamine structure. This compound has garnered interest in various scientific fields due to its potential biological activities and applications as a biochemical probe. The following sections will detail its synthesis, biological interactions, and research findings.

  • Molecular Formula : C9H12F3N2·2HCl
  • Molecular Weight : Approximately 277.11 g/mol
  • Structural Features :
    • Trifluoromethyl group enhances lipophilicity.
    • Ethane-1,2-diamine moiety contributes to its reactivity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : 3-(trifluoromethyl)benzaldehyde and ethane-1,2-diamine.
  • Reaction Conditions : Solvents such as ethanol or methanol are used under controlled heating.
  • Purification : Techniques like recrystallization or column chromatography are employed to isolate the product.

Biological Activity

Research indicates that this compound exhibits significant biological activity due to its ability to interact with various molecular targets in biological systems.

The compound's lipophilic nature allows it to penetrate lipid membranes effectively, facilitating interactions with hydrophobic regions of proteins or enzymes. This characteristic is crucial for modulating biological processes such as enzyme activity and cellular signaling pathways.

Enzymatic Activity Assays

A study explored the enzymatic activity of recombinant E. coli expressing carbonyl reductase in biotransformation processes involving the compound. The findings highlighted:

  • Effective reduction of 3'-(trifluoromethyl)acetophenone to produce (R)-MTF-PEL with high enantioselectivity (>99.9%) .
  • The biocatalytic efficiency was evaluated under various conditions, leading to insights on optimizing substrate concentrations and reaction environments.

Comparative Studies

The biological activity of this compound was compared with structurally similar compounds. The table below summarizes these comparisons:

Compound NameStructural FeaturesUnique Characteristics
α-(Trifluoromethyl)styrenesTrifluoromethyl groupDifferent structural framework
3-Trifluoromethyl-1,2,4-triazolesTrifluoromethyl on triazole ringDifferent ring structure
N,N′-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethanediamineDimethyl substitutionMore complex structure

This comparison illustrates the unique functional groups present in this compound that contribute to its distinct chemical and biological properties.

Potential Applications

Given its biochemical probing capabilities, this compound is being investigated for potential therapeutic applications. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting specific pathways in various diseases.

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